

Technical Guide: (±)8(9)-EE-14(Z)-E – Structural Analog & Functional Probe

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Compound of Interest

Compound Name: (±)8(9)-EE-14(Z)-E

Cat. No.: B1163260

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Executive Summary

(±)8(9)-EE-14(Z)-E (Catalog No. 18112) is a synthetic mono-enoic analog of the physiological lipid mediator (±)8(9)-EET (8,9-epoxyeicosatrienoic acid). While originally identified as a minor byproduct in the synthesis of 14(15)-EET, it has emerged as a critical pharmacological tool for defining the structural specificity of EET signaling.

Unlike its biologically active parent 8(9)-EET, which preserves glomerular barrier function, (±)8(9)-EE-14(Z)-E acts as a functional antagonist in renal models, increasing albumin permeability and negating the protective effects of 8(9)-EET. This distinct activity profile makes it an essential negative control and structural probe for validating EET-mediated pathways.

Core Application

- Primary Use: Negative control and functional antagonist for 8(9)-EET studies.
- Key Model: Isolated rat glomeruli (Albumin Permeability Assays).[1]
- Target Specificity: Demonstrates that the

and

double bonds of 8(9)-EET are critical for its barrier-protective agonist activity.

Chemical Identity & Structural Comparison

To understand the functional divergence, one must analyze the structural modifications. **(±)8(9)-EE-14(Z)-E** lacks two of the three double bonds found in the arachidonic acid backbone of 8(9)-EET.

Feature	(±)8(9)-EET (Physiological Agonist)	(±)8(9)-EE-14(Z)-E (Analog/Antagonist)
Formal Name	(±)8,9-epoxy-5,11,14-eicosatrienoic acid	(±)8,9-epoxy-14(Z)-eicosenoic acid
Double Bonds	Three ()	One ()
Epoxide Position	C8-C9	C8-C9
Biological Effect	Reduces glomerular albumin permeability (Protective)	Increases glomerular albumin permeability (Damaging)
Molecular Weight	320.5 Da	324.5 Da
Stability	Labile (susceptible to sEH hydrolysis)	Stable in ethanol (>1 year at -20°C)

Structural Significance

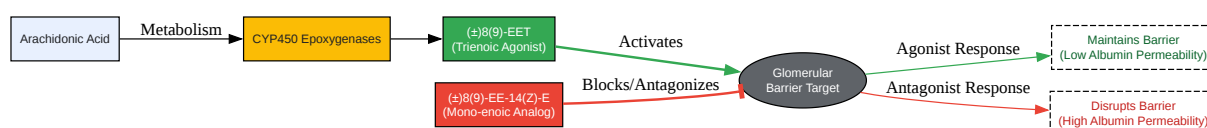
The absence of unsaturation at positions 5 and 11 in **(±)8(9)-EE-14(Z)-E** alters the spatial conformation of the lipid tail. This rigidity likely prevents the molecule from activating the putative EET receptor (or channel interaction site) in the same manner as 8(9)-EET, resulting in antagonistic or inverse agonist activity.

Mechanism of Action: The Glomerular Permeability Axis

The primary validated biological activity of **(±)8(9)-EE-14(Z)-E** is observed in the regulation of glomerular filtration barrier integrity.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes between the physiological 8(9)-EET and the analog **(±)8(9)-EE-14(Z)-E**.



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Caption: Divergent effects of 8(9)-EET and its 14(Z)-E analog on glomerular barrier function.

Experimental Evidence

In isolated rat glomeruli, 8(9)-EET typically prevents the increase in albumin permeability induced by oncotic pressure gradients. However, when **(±)8(9)-EE-14(Z)-E** is applied:

- Direct Effect: At 300 nM, it independently increases albumin permeability ().
- Antagonistic Effect: Co-incubation of the analog with 8(9)-EET abolishes the protective effect of the native lipid.

Experimental Protocols

To ensure reproducibility, the handling of this lipid requires strict adherence to solubility and storage protocols.

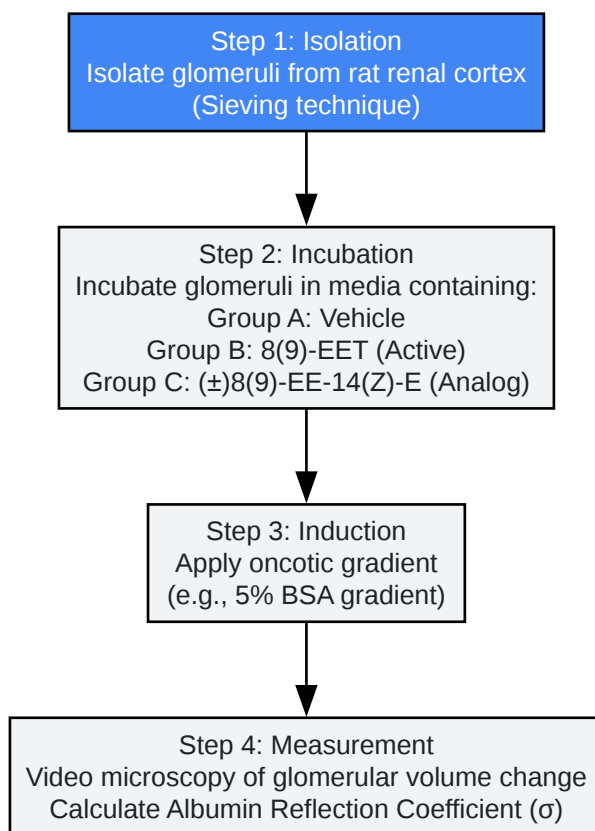
A. Solubilization & Storage

This compound is supplied as a solution in ethanol.[1]

- Evaporation: If ethanol is incompatible with your assay, evaporate it under a gentle stream of nitrogen.^[1]
 - Critical: Do not use heat. Lipid epoxides are heat-sensitive.
- Reconstitution:
 - DMSO: Soluble up to ~10 mg/mL.^[1]
 - PBS (pH 7.2): Sparingly soluble (max ~0.5 mg/mL).^[1]
 - Protocol: Dissolve in DMSO first, then dilute into PBS. Ensure the final DMSO concentration is <0.1% to avoid solvent artifacts.
- Aqueous Stability: Aqueous solutions are unstable. Prepare fresh daily. Do not store PBS solutions for >24 hours.

B. Glomerular Permeability Assay Workflow

This protocol validates the antagonistic activity of **(±)8(9)-EE-14(Z)-E**.



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Caption: Workflow for assessing albumin permeability (

) in isolated glomeruli.

Validation Criteria:

- Success: Group C (Analog) should show high permeability (low reflection coefficient,).
- Success: Group B (8,9-EET) should show low permeability (high reflection coefficient,).

Comparative Data Summary

Parameter	(±)8(9)-EE-14(Z)-E	8(9)-EET	14,15-EET
Origin	Synthetic Byproduct	Endogenous (CYP450)	Endogenous (CYP450)
Renal Effect	Increases Permeability	Decreases Permeability	Variable/Vasodilatory
Receptor Interaction	Antagonist / Inverse Agonist	Agonist	Agonist (Distinct receptor)
Use Case	Specificity Control	Physiological Standard	Physiological Standard
Commercial Source	Cayman Chem (Item 18112)	Cayman Chem (Item 50351)	Cayman Chem (Item 50651)

References

- Cayman Chemical. (±)8(9)-EE-14(Z)-E Product Information Sheet, Item No. 18112. [1]
- Savin, V. J., et al. Role of Epoxyeicosatrienoic Acids in Glomerular Permeability. (Contextual grounding for EET renal effects).
- Bertin Bioreagent. (±)8(9)-EE-14(Z)-E Technical Data.

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Sources

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